molecular formula C14H16N6O B10958472 9-(1-ethyl-1H-pyrazol-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(1-ethyl-1H-pyrazol-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B10958472
M. Wt: 284.32 g/mol
InChI Key: WOPFVAJDCWARCU-UHFFFAOYSA-N
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Description

9-(1-ethyl-1H-pyrazol-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1-ethyl-1H-pyrazol-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-(1-ethyl-1H-pyrazol-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .

Medicine

Medically, the compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent .

Industry

In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as fluorescence and conductivity .

Mechanism of Action

The mechanism of action of 9-(1-ethyl-1H-pyrazol-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. This inhibition can lead to the suppression of disease-related processes, such as tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(1-ethyl-1H-pyrazol-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique triazoloquinazoline structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C14H16N6O

Molecular Weight

284.32 g/mol

IUPAC Name

9-(1-ethylpyrazol-3-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C14H16N6O/c1-2-19-7-6-10(18-19)13-12-9(4-3-5-11(12)21)17-14-15-8-16-20(13)14/h6-8,13H,2-5H2,1H3,(H,15,16,17)

InChI Key

WOPFVAJDCWARCU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2C3=C(CCCC3=O)NC4=NC=NN24

Origin of Product

United States

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